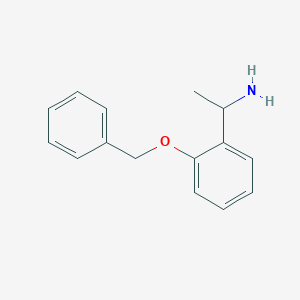

1-(2-苯甲氧基苯基)乙胺

描述

1-(2-Phenylmethoxyphenyl)ethanamine is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of amines like 1-(2-Phenylmethoxyphenyl)ethanamine can be achieved through various methods. One common method for the synthesis of primary amines involves an S N 2 reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide . The alkyl azide is then reduced to form the amine .科学研究应用

手性配体合成和络合

1-(2-苯甲氧基苯基)乙胺衍生物已被合成并对其形成手性、伪 C3 对称配合物(例如 Zn(II) 和 Cu(II) 的金属盐)的能力进行了研究。这些配合物表现出独特的空间排列,类似于螺旋桨结构,其中方向感受甲亚臂上的取代基的影响。此特征在手性配体合成中很重要,为不对称催化和对映选择性反应提供了潜在的应用。这些配合物在溶液中的手性光学性质和构象已通过 X 射线晶体学和蒙特卡罗/随机动力学模拟得到证实,突出了其结构稳定性和在催化和材料科学中进一步应用的潜力 (Canary 等人,1998)。

催化

由 1-(2-苯甲氧基苯基)乙胺衍生物合成的 (亚氨基)吡啶/膦钯(II) 配合物已作为甲氧基羰基化反应中的催化剂。这些配合物表现出中等催化活性,主要产生支化酯。这些催化剂的结构解析提供了对其反应性和稳定性的见解,使其在有机合成和酯和其他重要化学中间体的生产中具有工业应用价值 (Ngcobo 等人,2021)。

抗阿米巴活性

由 1-(2-苯甲氧基苯基)乙胺合成的带有 N 取代乙胺尾部的化合物显示出有希望的抗阿米巴活性。这些化合物通过羟醛缩合反应对溶组织内阿米巴的 HM1: IMSS 菌株表现出显着的抑制活性。与甲硝唑等标准药物相比,它们的低毒性和高功效表明了它们作为治疗阿米巴感染的治疗剂的潜力 (Zaidi 等人,2015)。

多功能吡啶衍生物的合成

该化合物已用于合成含有砜部分的多官能取代吡啶-2-(1H)-硫酮。这些反应涉及用各种试剂处理,导致形成新型吡啶衍生物,由于其多样的生物活性,在制药和农用化学品中具有潜在应用 (Abu-Shanab,2006)。

作用机制

Target of Action

It is structurally similar to phenethylamine , which is known to act as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 . This interaction could result in changes in neurotransmitter levels, potentially affecting mood and cognition.

Biochemical Pathways

Phenethylamine, a structurally similar compound, is involved in various metabolic pathways . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .

Result of Action

Based on its structural similarity to phenethylamine, it may have similar effects, such as stimulating the central nervous system and potentially affecting mood and cognition .

属性

IUPAC Name |

1-(2-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOVQVVIPNUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

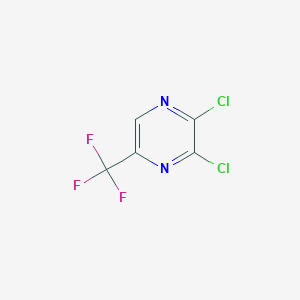

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3092985.png)